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Compound of Interest

Compound Name: Methyl 3-methyl-5-nitrobenzoate

CAS No.: 482311-23-9

Cat. No.: B1603797 Get Quote

Executive Summary & Application Context
Methyl 3-methyl-5-nitrobenzoate is a 1,3,5-trisubstituted benzene derivative.[1][2] In drug

development, it primarily serves as a regioisomeric impurity marker.

When synthesizing the common scaffold Methyl 2-methyl-3-nitrobenzoate (a precursor for

isoindolinone-based drugs), direct nitration of methyl 3-methylbenzoate (methyl m-toluate)

yields a mixture of isomers. While the 2-nitro and 4-nitro isomers are kinetically favored, the 5-

nitro isomer (the subject of this guide) forms as a thermodynamically stable minor byproduct.

Why this guide is critical: The 5-nitro isomer is difficult to distinguish from the desired 2-nitro or

4-nitro isomers using low-resolution HPLC due to similar polarity. 1H NMR spectroscopy is the

definitive tool for identification, relying on the unique symmetry of the 1,3,5-substitution pattern.

Spectral Characterization (The "Gold Standard")
The following data establishes the identity of Methyl 3-methyl-5-nitrobenzoate. The absence

of strong ortho-coupling (J > 7 Hz) is the diagnostic fingerprint.

Nuclear Magnetic Resonance (NMR) Analysis
Instrument: 400 MHz 1H NMR / 101 MHz 13C NMR Solvent: Chloroform-d (CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1603797?utm_src=pdf-interest
https://www.benchchem.com/product/b1603797?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6398532.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6441805.htm
https://www.benchchem.com/product/b1603797?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: 1H NMR Assignment (Diagnostic)

Position Shift (δ ppm) Multiplicity Integration
Assignment
Logic

Ar-H (C2) 8.63 Singlet (s) 1H

Most deshielded;

between two

EWGs (Nitro &

Ester).

Ar-H (C6) 8.20 Singlet (s) 1H
Ortho to Nitro,

Ortho to Ester.

Ar-H (C4) 8.16 Singlet (s) 1H
Ortho to Nitro,

Para to Ester.

-OCH₃ 3.96 Singlet (s) 3H
Methyl Ester

protons.[3]

-CH₃ 2.51 Singlet (s) 3H
Aryl Methyl

protons.

Expert Insight: Note that all aromatic protons appear as singlets. In reality, they are doublets of

doublets with small meta-coupling constants (J ~1–2 Hz), which often collapse into singlets on

standard 300/400 MHz instruments. This contrasts sharply with the doublets (J ~8 Hz) seen in

the 2-nitro and 4-nitro isomers.

Table 2: 13C NMR Shifts
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Carbon Type Shift (δ ppm) Assignment

Carbonyl (C=O) 165.2 Ester Carbonyl

C-NO2 (C5) 148.3 Ipso-nitro

C-Me (C3) 140.4 Ipso-methyl

Ar-C (C1) 131.6 Ipso-ester

Ar-CH 135.9, 127.8, 121.8 Methine carbons (C2, C4, C6)

OCH3 52.7 Methoxy carbon

Ar-CH3 21.2 Methyl carbon

Physical Properties
Molecular Formula: C₉H₉NO₄[4]

Molecular Weight: 195.17 g/mol [4]

Melting Point: 77.7 – 78.6 °C[3]

Appearance: White to off-white solid

Comparative Performance: Distinguishing Isomers
The core challenge in QC is distinguishing the target impurity from the main synthetic product.

Workflow: Isomer Identification Decision Tree
The following logic gate allows for rapid classification of the nitration products of methyl m-

toluate.
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Analyze 1H NMR Aromatic Region
(7.0 - 9.0 ppm)

Observe Multiplicity of Signals

Major Doublets (J ~8 Hz)
Observed

Ortho Neighbors Present

Only Singlets (or fine splitting)
Observed

No Ortho Neighbors

Isomer: Methyl 2-nitro-3-methylbenzoate
(Sterically crowded, ortho-coupling)

Shift pattern A

Isomer: Methyl 4-nitro-3-methylbenzoate
(Major Product, ortho-coupling)

Shift pattern B

TARGET: Methyl 3-methyl-5-nitrobenzoate
(Symmetrical 1,3,5 pattern)

Confirmed Identity

Click to download full resolution via product page

Figure 1: NMR-based decision tree for identifying nitro-isomers of methyl m-toluate.

Comparison Table: 5-Nitro vs. 4-Nitro Isomer

Feature
Methyl 3-methyl-5-
nitrobenzoate (Impurity)

Methyl 3-methyl-4-
nitrobenzoate (Common
Alternative)

Symmetry C2v-like (1,3,5) Asymmetric (1,3,4)

Aromatic H Coupling Singlets (Meta only) Doublets (Ortho, J=8Hz)

H2 Signal
~8.63 ppm (Deshielded by

NO2 & COOMe)
~7.9-8.0 ppm

Origin
Thermodynamic byproduct

(Meta-directing)

Kinetic product (Ortho/Para to

Methyl)

Experimental Protocols
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Synthesis of Reference Standard (Selective Route)
Note: Direct nitration is inefficient for the 5-nitro isomer. The preferred route for generating a

high-purity reference standard is the esterification of 3-methyl-5-nitrobenzoic acid.

Reagents:

3-methyl-5-nitrobenzoic acid (1.0 eq)

Methanol (Solvent/Reactant)

Sulfuric Acid (Catalyst, 0.1 eq)

Protocol:

Dissolution: Dissolve 1.0 g of 3-methyl-5-nitrobenzoic acid in 20 mL of anhydrous methanol.

Catalysis: Add 0.5 mL of conc. H₂SO₄ dropwise.[5]

Reflux: Heat to reflux (65 °C) for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

Workup: Cool to room temperature. Evaporate methanol under reduced pressure.

Extraction: Redissolve residue in EtOAc (50 mL), wash with sat. NaHCO₃ (2 x 30 mL) to

remove unreacted acid.

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from

minimal hot ethanol to yield white needles.

Analytical Method (HPLC)
To separate this impurity from the main peak in a drug substance sample:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm.

Retention Time: The 5-nitro isomer typically elutes after the more polar 2-nitro/4-nitro

isomers due to the symmetry and lack of "ortho-effect" dipole moments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1603797#methyl-3-methyl-5-nitrobenzoate-
reference-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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